molecular formula C9H12FNO2 B13042741 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol

5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol

Cat. No.: B13042741
M. Wt: 185.20 g/mol
InChI Key: FKBNNJMJRQQBOR-MLUIRONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol is a chiral organic compound with significant potential in various scientific fields. This compound features a fluorophenol group, an amino group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and (1S,2R)-1-amino-2-hydroxypropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common solvents used include methanol or ethanol.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenols or other derivatives.

Scientific Research Applications

5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-chlorophenol
  • 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-bromophenol
  • 5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-iodophenol

Uniqueness

5-((1S,2R)-1-Amino-2-hydroxypropyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

5-[(1S,2R)-1-amino-2-hydroxypropyl]-2-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-3-7(10)8(13)4-6/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1

InChI Key

FKBNNJMJRQQBOR-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)F)O)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)O)N)O

Origin of Product

United States

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